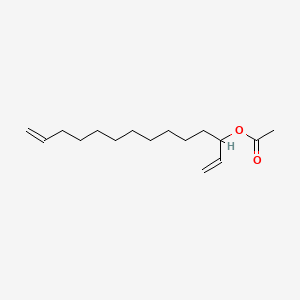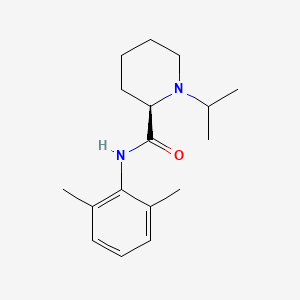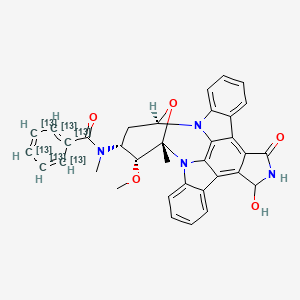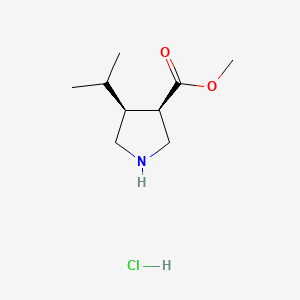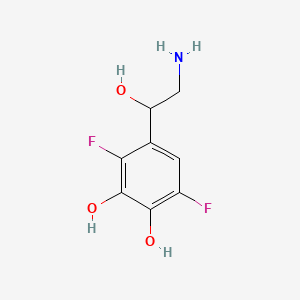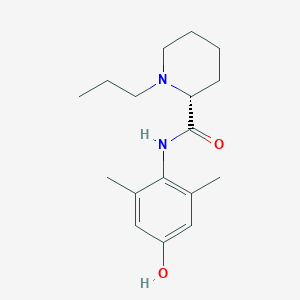
4-Hydroxy Ropivacaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Ropivacaine is a metabolite of Ropivacaine, an amide-type local anesthetic used for regional anesthesia and acute pain management . Ropivacaine is known for its long-acting effects and reduced potential for central nervous system and cardiovascular toxicity compared to other local anesthetics . The 4-Hydroxy derivative retains some pharmacological activity, although it is less potent than the parent compound .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ropivacaine typically involves the hydroxylation of Ropivacaine. This can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic processes. The hydroxylation is often carried out using reagents such as hydrogen peroxide or specific hydroxylating enzymes under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation processes, often utilizing biocatalysts to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions: 4-Hydroxy Ropivacaine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction back to Ropivacaine using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of more oxidized metabolites.
Reduction: Regeneration of Ropivacaine.
Substitution: Formation of alkyl or acyl derivatives.
科学的研究の応用
4-Hydroxy Ropivacaine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of Ropivacaine.
Biology: Investigated for its pharmacokinetics and pharmacodynamics in biological systems.
Medicine: Studied for its potential use in local anesthesia and pain management, although it is less potent than Ropivacaine.
Industry: Utilized in the development of new local anesthetic formulations and drug delivery systems
作用機序
4-Hydroxy Ropivacaine exerts its effects by blocking sodium ion channels in nerve fibers, similar to Ropivacaine . This action inhibits the generation and conduction of nerve impulses, leading to local anesthesia. The compound’s activity is less potent due to its lower affinity for the sodium channels compared to Ropivacaine .
類似化合物との比較
Ropivacaine: The parent compound, known for its long-acting local anesthetic effects.
Bupivacaine: Another long-acting local anesthetic with higher potency but greater toxicity.
Levobupivacaine: An enantiomer of Bupivacaine with reduced toxicity.
Lidocaine: A commonly used local anesthetic with a shorter duration of action
Uniqueness: 4-Hydroxy Ropivacaine is unique due to its specific hydroxylation, which alters its pharmacological profile. It has a lower potency and reduced toxicity compared to Ropivacaine, making it a valuable compound for studying the metabolism and pharmacokinetics of local anesthetics .
特性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(2R)-N-(4-hydroxy-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-8-19-9-6-5-7-15(19)17(21)18-16-12(2)10-14(20)11-13(16)3/h10-11,15,20H,4-9H2,1-3H3,(H,18,21)/t15-/m1/s1 |
InChIキー |
BWDXZCNWLNJBBI-OAHLLOKOSA-N |
異性体SMILES |
CCCN1CCCC[C@@H]1C(=O)NC2=C(C=C(C=C2C)O)C |
正規SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=C(C=C2C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


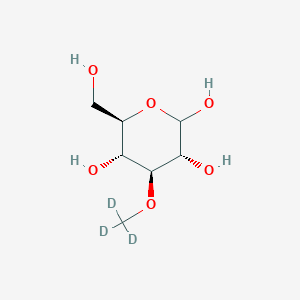
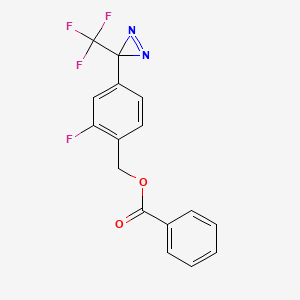
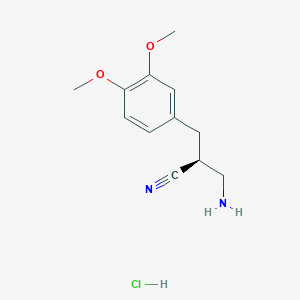
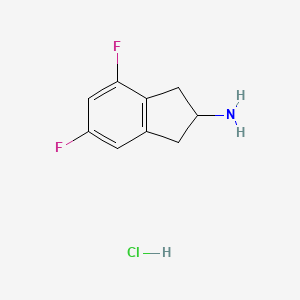
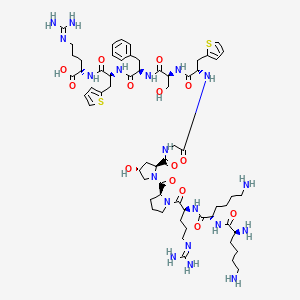
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
